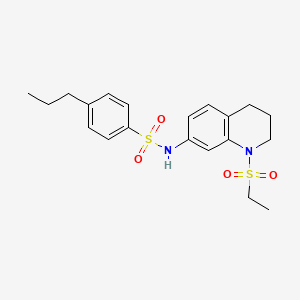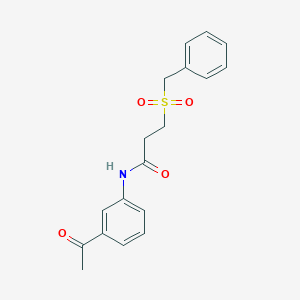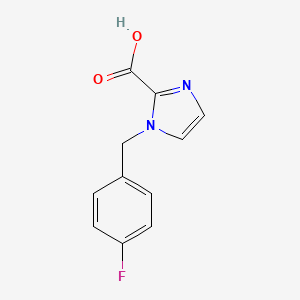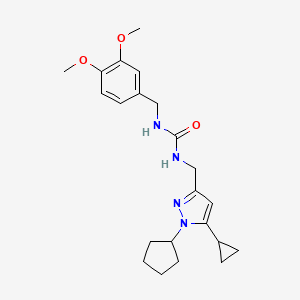
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, also known as CDT, is a synthetic compound that has been used in scientific research.
Applications De Recherche Scientifique
Carbazole-Based Molecules for Light Emitting Applications Recent studies have highlighted the significance of carbazole-based molecules, particularly those with a donor-acceptor (D-A) structure, in light-emitting applications such as TADF (thermally activated delayed fluorescence) and phosphorescent organic light-emitting diodes (OLEDs). Carbazole units, due to their ability to facilitate bipolar charge transport, are pivotal in enhancing the performance of OLEDs. These materials are instrumental in advancing the efficiency and durability of OLEDs, showcasing the broader potential of carbazole derivatives in optoelectronic devices (Ledwon, 2019).
Impact on Medicinal Chemistry Carbazole derivatives, particularly those substituting thiophene, have demonstrated substantial influence in medicinal chemistry. They form the backbone of numerous bioactive molecules, contributing to the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of these derivatives, such as bioisosteric replacement with heteroaryl substituents, significantly affects their pharmacological activities, offering a versatile scaffold for drug discovery and development (Ostrowski, 2022).
Thiophene Derivatives in Biological Research Thiophene derivatives, including those related to carbazole structures, have been extensively reviewed for their biological interest over the past decades. These compounds exhibit a broad spectrum of therapeutic properties in various biological test systems. The research underscores the complexity and diversity of thiophene's biological activities, making it a valuable component in the design of new therapeutic agents (Drehsen & Engel, 1983).
Optoelectronic Materials Development The integration of carbazole and thiophene units into π-extended conjugated systems has been identified as a promising strategy for developing novel optoelectronic materials. These compounds are utilized in the fabrication of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and materials with potential for nonlinear optical applications. This underscores the critical role of carbazole and thiophene derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).
Synthetic Routes and Chemical Properties In addition to their applications in OLEDs and medicinal chemistry, carbazole and thiophene derivatives are explored for their synthetic versatility. Novel synthetic routes have been developed for carbazoles through cascade reactions, highlighting the potential for creating fused aromatic systems via C-H bond activation. This methodological advancement facilitates the exploration of carbazole's photophysical properties for various industrial applications (Dinda, Bhunia, & Jana, 2020).
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(diethylamino)propan-2-ol;thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.C5H4O2S/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUABAGASAIZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)



![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)


![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)
![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)

